

Pharmacological Profile of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide

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Compound of Interest

Compound Name: 5'-(N-Cyclopropyl)carboxamidoadenosine

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Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to a class of compounds known as adenosine receptor agonists. Adenosine receptors, which are G protein-coupled receptors (GPCRs), are classified into four subtypes: A₁, A_{2a}, A_{2b}, and A₃.^{[1][2]} These receptors are ubiquitously expressed throughout the human body and are involved in a myriad of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention.^{[1][2]} CPCA has been identified as a potent agonist at the A₂ adenosine receptor subtype.^[3] This technical guide provides a comprehensive overview of the pharmacological profile of CPCA, including its receptor binding affinity, functional activity, and the signaling pathways it modulates.

Receptor Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically quantified by the inhibition constant (K_i),

which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower K_i value indicates a higher binding affinity.

While comprehensive binding data for CPCA across all four adenosine receptor subtypes is not readily available in a single consolidated source, the available information and data from structurally related compounds allow for an initial characterization.

Table 1: Adenosine Receptor Binding Affinities of CPCA and Related Compounds

Compound	A ₁ K _i (nM)	A _{2a} K _i (nM)	A ₂₋ K _i (nM)	A ₃ K _i (nM)	Species	Reference
CPCA	Data not available	Data not available	Data not available	Data not available		
NECA (structurally related)	14	20	EC ₅₀ = 2400	6.2	Human	[4]

Note: Data for the structurally related compound 5'-N-Ethylcarboxamidoadenosine (NECA) is provided for comparative purposes. The 5'-carboxamide substitution is a key structural feature shared with CPCA.

Functional Activity

The functional activity of CPCA is determined by its ability to elicit a cellular response upon binding to an adenosine receptor. For adenosine receptors, a primary signaling pathway involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. A_{2a} and A₂₋ receptors are typically coupled to the G_{αs} protein, which stimulates adenylyl cyclase and increases cAMP production.[5][6][7] Conversely, A₁ and A₃ receptors are generally coupled to the G_{αi/o} protein, which inhibits adenylyl cyclase and decreases cAMP levels.[5][6][7]

CPCA has been shown to be a potent agonist at A₂ receptors, stimulating the production of cAMP.

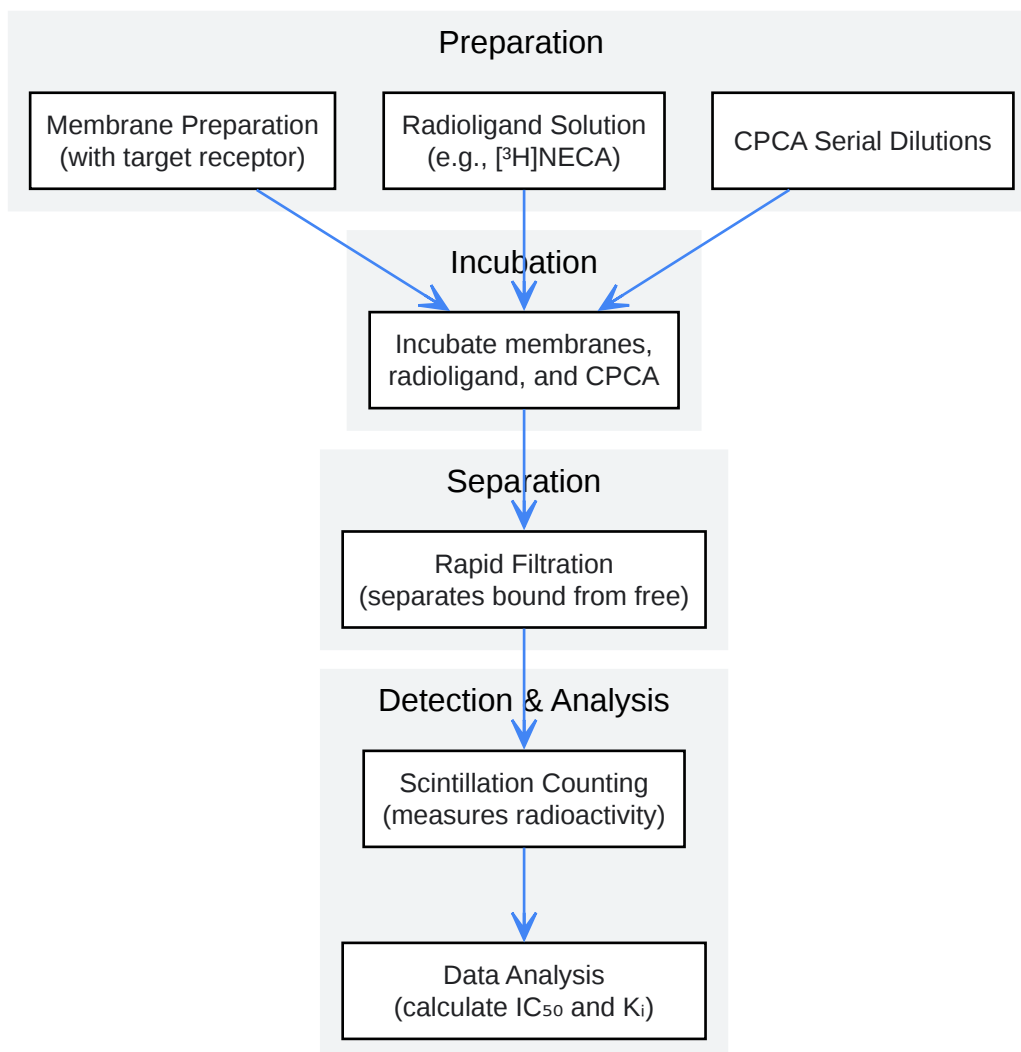
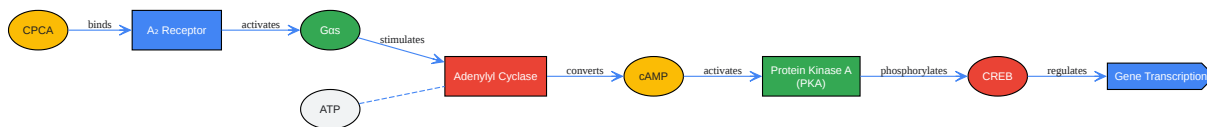
Table 2: Functional Activity of CPCA at Adenosine Receptors

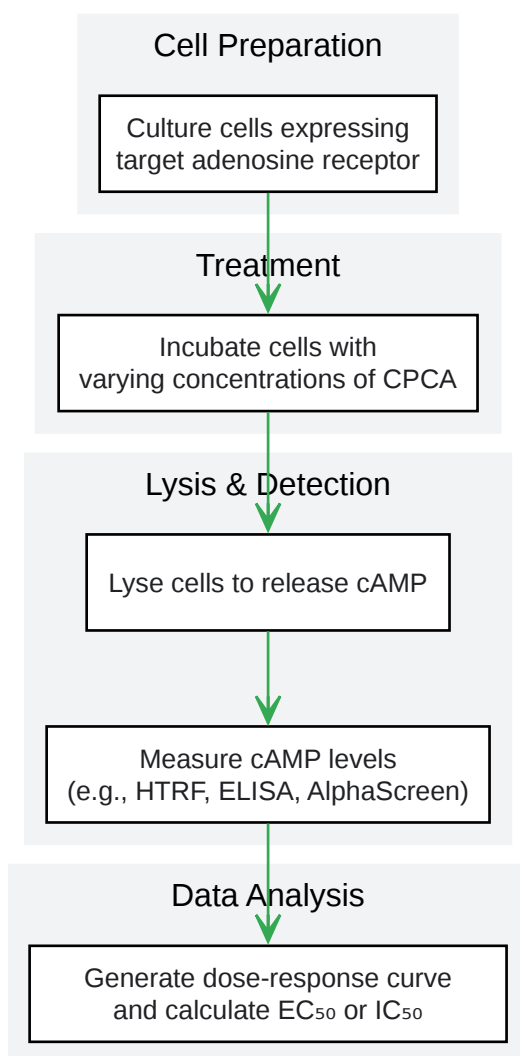
Parameter	A ₁ Receptor	A ₂ Receptor	A ₃ Receptor	Reference
Functional Assay	Data not available	Stimulation of cAMP production	Data not available	
EC ₅₀ /IC ₅₀	Data not available	EC ₅₀ = 5.3 μ M (in CHO-K1 cells)	Data not available	
G Protein Coupling	Gai/o (Inhibitory)	G α s (Stimulatory)	Gai/o (Inhibitory)	[5][6][7]

Signaling Pathways

The activation of adenosine receptors by CPCA initiates a cascade of intracellular signaling events. As an A₂ receptor agonist, CPCA primarily signals through the G α s-adenylyl cyclase-cAMP pathway.

A₂ Receptor Signaling Pathway





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